[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate
Overview
Description
[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate is a useful research compound. Its molecular formula is C17H24FN3O7 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Influenza Virus Inhibitors
Research has identified derivatives of the mentioned compound as potent inhibitors of the influenza virus. These novel compounds, developed through modifications at the C-3' position of ribose nucleosides, have shown significant anti-viral activity against both A and B viral strains in vitro, highlighting their potential in treating influenza infections (Vedula et al., 2010).
Large-Scale Synthesis of Heterocyclic Compounds
Efficient methodologies have been developed for the large-scale synthesis of compounds with a core structure similar to the compound . These methods facilitate the rapid access to various heterocyclic analogs, demonstrating the compound's relevance in synthetic organic chemistry and its potential for creating diverse medicinal agents (Morgentin et al., 2009).
Crystal Structure Analysis
The crystal structure of a closely related compound has been analyzed, providing insights into its molecular configuration and the interactions within its crystal lattice. This analysis contributes to the understanding of the compound's physical properties and stability, which are crucial for its pharmaceutical applications (Jasinski et al., 2009).
Antibacterial Activity
Derivatives of the compound have been synthesized and tested for their antibacterial activity. This research has led to the identification of novel compounds with potential applications in combating bacterial infections, highlighting the compound's versatility and potential in developing new antibiotics (Desai et al., 2001).
properties
IUPAC Name |
[(2R,3R,4R,5R)-2-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O7/c1-4-5-6-7-26-17(25)20-14-11(18)8-21(16(24)19-14)15-13(28-10(3)22)12(23)9(2)27-15/h8-9,12-13,15,23H,4-7H2,1-3H3,(H,19,20,24,25)/t9-,12-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPQJCQCNIDCJR-QGMIFYJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171962 | |
Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262133-69-6 | |
Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262133-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cytidine, 5′-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-, 2′-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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